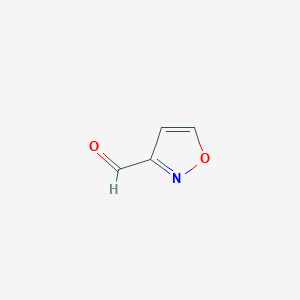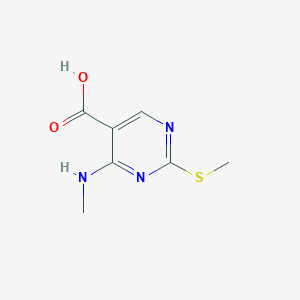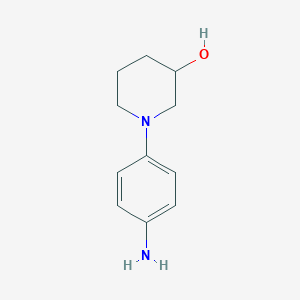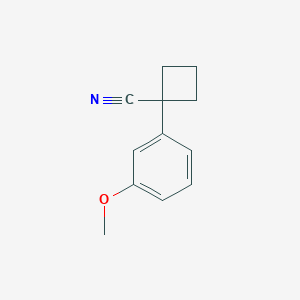
2-甲基-4-(2-甲基苯基)-1-丁烯
描述
2-Methyl-4-(2-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(2-methylphenyl)-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2-methylphenyl)-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖活性在癌症研究中的应用
2-甲基-4-(2-甲基苯基)-1-丁烯: 已被研究用于其对抗各种癌细胞系的潜在抗增殖作用。 与该分子结构相关的化合物已被证明通过激活凋亡途径诱导癌细胞死亡 。 这表明2-甲基-4-(2-甲基苯基)-1-丁烯可能是开发新型抗癌疗法的有价值的化合物。
有机合成中间体
由于其独特的结构,2-甲基-4-(2-甲基苯基)-1-丁烯可作为合成更复杂有机分子的中间体。 它可用于各种化学反应,包括亲电环化和交叉偶联反应,以创建具有潜在药物应用的多种化合物 .
pH 指示剂的开发
研究表明,2-甲基-4-(2-甲基苯基)-1-丁烯的衍生物可以充当有效的 pH 指示剂。 这些化合物可以实现基于荧光强度的和比率式的 pH 感测,这对各种生物学和化学分析至关重要 .
用于传感应用的荧光特性
2-甲基-4-(2-甲基苯基)-1-丁烯衍生物的荧光特性已被探索用于传感应用。 这些化合物可以被设计成对特定刺激作出反应,使其在开发用于环境监测和诊断测定的传感器方面有用 .
药物化学
在药物化学中,2-甲基-4-(2-甲基苯基)-1-丁烯及其衍生物可用于创建具有广泛生物活性的化合物。 这些活性包括镇痛、抗炎和抗菌特性,这些特性在制药行业中非常需要 .
作用机制
Target of Action
The primary target of 2-Methyl-4-(2-methylphenyl)-1-butene is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
2-Methyl-4-(2-methylphenyl)-1-butene interacts with its target, the AHR, and modulates the canonical pathway of AHR . This modulation occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
The compound affects the AHR-CYP1A1 axis, a biochemical pathway that has been shown to be modulated during several chronic diseases . The modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
In silico methods can be used to predict these properties . These methods can make fast predictions for a large set of compounds in a high-throughput mode .
生化分析
Biochemical Properties
2-Methyl-4-(2-methylphenyl)-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can undergo oxidation reactions at the benzylic position, leading to the formation of hydroxylated products .
Cellular Effects
The effects of 2-Methyl-4-(2-methylphenyl)-1-butene on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AHR). Activation of AHR by 2-Methyl-4-(2-methylphenyl)-1-butene can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, which may result in damage to cellular components and affect overall cell function .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(2-methylphenyl)-1-butene exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, 2-Methyl-4-(2-methylphenyl)-1-butene can modulate gene expression by activating transcription factors such as the aryl hydrocarbon receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(2-methylphenyl)-1-butene can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 2-Methyl-4-(2-methylphenyl)-1-butene has been shown to result in persistent oxidative stress and alterations in cellular function . These effects are particularly evident in in vitro studies, where continuous exposure can lead to significant changes in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(2-methylphenyl)-1-butene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of dosage considerations in the use of 2-Methyl-4-(2-methylphenyl)-1-butene in research and potential therapeutic applications.
Metabolic Pathways
2-Methyl-4-(2-methylphenyl)-1-butene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Methyl-4-(2-methylphenyl)-1-butene, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body . The interaction of 2-Methyl-4-(2-methylphenyl)-1-butene with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(2-methylphenyl)-1-butene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of 2-Methyl-4-(2-methylphenyl)-1-butene can affect its localization and concentration within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(2-methylphenyl)-1-butene is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of 2-Methyl-4-(2-methylphenyl)-1-butene within these compartments can impact its activity and interactions with other biomolecules, ultimately affecting its overall function in the cell .
属性
IUPAC Name |
1-methyl-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASYFLYKZHCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596855 | |
| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-15-9 | |
| Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)






![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)



